Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester
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Overview
Description
Tert-Butyl (8-hydroxyoctyl)methylcarbamate is a chemical compound with the molecular formula C14H29NO3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carbamate group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester typically involves the reaction of 8-aminooctan-1-ol with di-tert-butyl dicarbonate in the presence of sodium bicarbonate. The reaction is carried out in tetrahydrofuran (THF) at room temperature. The reaction mixture is then diluted with ethyl acetate and water, and the layers are separated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (8-hydroxyoctyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Tert-Butyl (8-hydroxyoctyl)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of Carbamic acid, (8-hydroxyoctyl)methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar structure but lacks the hydroxyl group.
8-Hydroxyoctyl carbamate: Similar structure but lacks the tert-butyl group.
Uniqueness
Tert-Butyl (8-hydroxyoctyl)methylcarbamate is unique due to the presence of both the tert-butyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various applications .
Properties
IUPAC Name |
tert-butyl N-(8-hydroxyoctyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3/c1-14(2,3)18-13(17)15(4)11-9-7-5-6-8-10-12-16/h16H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTINKUPZYMQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586563 |
Source
|
Record name | tert-Butyl (8-hydroxyoctyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808757-09-7 |
Source
|
Record name | tert-Butyl (8-hydroxyoctyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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